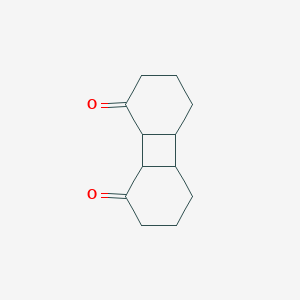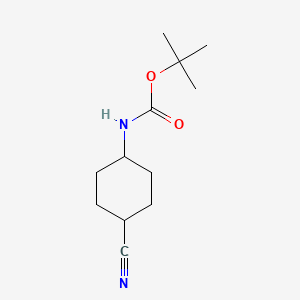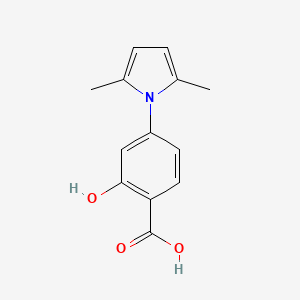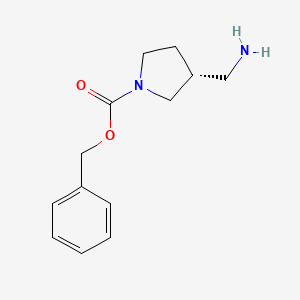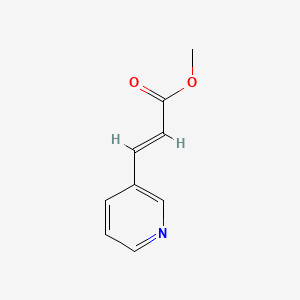
3-Pyridineacrylic acid, methyl ester
Descripción general
Descripción
3-Pyridineacrylic acid, methyl ester (3-PAME) is a member of the pyridine-3-carboxylic acid family of compounds, which are widely used in the synthesis of organic molecules. It is a versatile and useful building block for the synthesis of a variety of organic molecules, and has been used in the production of pharmaceuticals, dyes, and other industrial products. 3-PAME has a wide range of applications in the fields of biochemistry and molecular biology, including the study of metabolic pathways and enzyme reactions.
Aplicaciones Científicas De Investigación
Luminescent Properties and Sensing
3-Pyridineacrylic acid, methyl ester derivatives exhibit unique optical properties. For example, 2-pyridylthiazoles, closely related compounds, demonstrate high luminescence with significant Stokes shift values, indicating potential applications as laser dyes or metal sensors (Grummt, U., Weiss, D., Birckner, E., & Beckert, R., 2007).
Antimicrobial Agents
Some pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from derivatives including this compound, have shown considerable antimicrobial activities, suggesting potential as bactericidal and fungicidal agents (Al-Omar, M., & Amr, A., 2010).
Solar Energy Applications
Compounds such as Indene-C(60) bisadduct, which include pyridineacrylic acid methyl ester derivatives as components, are explored for improving the performance of polymer solar cells. Their unique properties contribute to higher open-circuit voltages and power conversion efficiencies, indicating their utility in enhancing solar cell performance (He, Y., Chen, H.‐Y., Hou, J., & Li, Y., 2010).
Mecanismo De Acción
While the exact mechanism of action for 3-Pyridineacrylic acid, methyl ester is not clear, similar compounds have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
Direcciones Futuras
The use of fatty acid methyl esters, like 3-Pyridineacrylic acid, methyl ester, has advantages over vegetable oils due to fewer impurities and lower viscosity . They are associated with the production of another important and versatile chemical, glycerol, which is currently produced in the world only through the transesterification of vegetable oils . This suggests a promising future for the chemical industry.
Propiedades
IUPAC Name |
methyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQGKVIYRVRKN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-84-5 | |
| Record name | 3-Pyridineacrylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




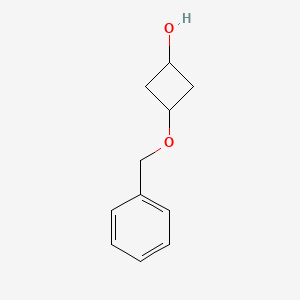




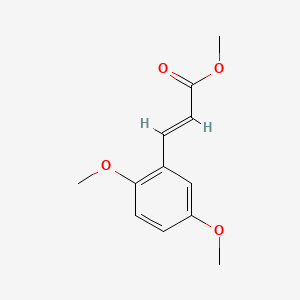

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)
